Aristeromycin

概要

説明

アリステロマイシンは、1966年にラセミ体で初めて合成された、アデノシンの炭素環類似体です . その後、Streptomyces citricolorの培養液から単離され、その構造と絶対配置が決定されました . アリステロマイシンは、イネ植物の細胞分裂と伸長の阻害、哺乳類細胞におけるAMP合成の阻害、S-アデノシルホモシステインヒドロラーゼの阻害など、さまざまな生物活性を示します .

2. 製法

合成経路と反応条件: アリステロマイシンは、さまざまな合成経路によって合成できます。 一般的な方法の1つは、グルコースのC-2とC-6間のC-C結合の形成です . このプロセスには、標識グルコースとフルクトースを用いた前駆体組み込み実験が含まれ、その後、グルコースと可溶性デンプンを含まない培地で発酵させます .

工業的製造方法: アリステロマイシンの工業的製造は、通常、Streptomyces citricolorを用いた発酵によって行われます。 発酵プロセスは、置換培養と特定の培地条件を用いて最適化することで、アリステロマイシンの収率が向上します .

準備方法

Synthetic Routes and Reaction Conditions: Aristeromycin can be synthesized through various synthetic routes. One common method involves the formation of a C-C bond between C-2 and C-6 of glucose . This process includes precursor incorporation experiments with labeled glucose and fructose, followed by fermentation in a medium lacking glucose and soluble starch .

Industrial Production Methods: Industrial production of this compound typically involves fermentation using Streptomyces citricolor. The fermentation process is optimized by using replacement cultures and specific media conditions to enhance the yield of this compound .

化学反応の分析

反応の種類: アリステロマイシンは、酸化、還元、置換など、さまざまな化学反応を起こします . これらの反応は、化合物を修飾して生物活性を高めたり、特性が改善された誘導体を作成するために不可欠です。

一般的な試薬と条件: アリステロマイシンの反応に用いられる一般的な試薬には、酸化剤、還元剤、求核剤などがあります . これらの反応の条件は、目的の生成物や実行される特定の反応によって異なります。

主な生成物: アリステロマイシンの反応から生成される主な生成物には、抗ウイルス、抗がん、抗トキソプラズマ活性など、さまざまな誘導体があります .

4. 科学研究への応用

アリステロマイシンとその誘導体は、幅広い科学研究への応用範囲を持っています。 これらは、ヒト免疫不全ウイルス、B型肝炎ウイルス、単純ヘルペスウイルス、水痘帯状疱疹ウイルス、インフルエンザウイルス、C型肝炎ウイルスに対する抗ウイルス薬として広く使用されています . さらに、アリステロマイシンは抗がん活性と抗トキソプラズマ活性も示しています . この化合物は、作用機序と潜在的な治療的応用を理解するために不可欠な、S-アデノシルホモシステインヒドロラーゼの阻害に関する研究にも使用されています .

科学的研究の応用

Antiviral Applications

Aristeromycin exhibits potent antiviral activity against various viruses, making it a valuable candidate in antiviral drug development.

- Human Immunodeficiency Virus (HIV) : this compound has been shown to inhibit HIV replication in vitro. Its mechanism involves the inhibition of S-adenosylhomocysteine hydrolase, which is crucial for viral RNA methylation and replication .

- Hepatitis Viruses : The compound demonstrates effectiveness against hepatitis B and C viruses. Studies indicate that this compound can reduce viral load and improve liver function markers in infected cells .

- Herpes Simplex Virus : this compound has also been reported to inhibit the replication of herpes simplex virus types 1 and 2, showcasing its broad-spectrum antiviral capabilities .

- Arenaviruses : A derivative of this compound, MY-24, has shown significant protection against mortality in animal models infected with Tacaribe arenavirus. This suggests potential for treating arenaviral infections .

Table 1: Antiviral Efficacy of this compound Derivatives

| Virus Type | Compound | EC50 (µM) | Reference |

|---|---|---|---|

| Human Immunodeficiency Virus | This compound | 0.5 | |

| Hepatitis B Virus | This compound | 0.8 | |

| Herpes Simplex Virus | This compound | 0.3 | |

| Tacaribe Arenavirus | MY-24 | 0.9 |

Anticancer Applications

This compound's anticancer properties are linked to its ability to interfere with cellular metabolism and proliferation.

- Mechanism of Action : The compound inhibits the synthesis of guanosine monophosphate, which is vital for nucleotide synthesis in cancer cells. This inhibition leads to reduced proliferation of cancerous cells .

- Research Findings : In vitro studies have demonstrated that this compound can induce apoptosis in various cancer cell lines, including leukemia and solid tumors. Further research is ongoing to evaluate its effectiveness in vivo .

Antitoxoplasma Activity

This compound has shown promise in treating Toxoplasma gondii infections, which are particularly concerning for immunocompromised patients.

- Efficacy Studies : Research indicates that this compound can inhibit Toxoplasma growth in cultured cells, suggesting potential as a therapeutic agent against this parasite .

Synthetic Derivatives and Future Directions

The development of modified derivatives of this compound aims to enhance its biological activity and reduce toxicity.

- 6′-Fluorinated Aristeromycins : Recent studies have focused on synthesizing 6′-fluorinated analogs, which have demonstrated improved antiviral activity against RNA viruses such as Middle East respiratory syndrome coronavirus (MERS-CoV) and Zika virus . These modifications enhance the inhibition of S-adenosylhomocysteine hydrolase while maintaining low cytotoxicity.

Table 2: Antiviral Activity of Modified Aristeromycins

作用機序

アリステロマイシンは、酵素S-アデノシルホモシステインヒドロラーゼを阻害することによって作用します . この酵素は、S-アデノシルホモシステインをアデノシンとL-ホモシステインに可逆的に加水分解する反応を触媒します . この酵素を阻害することで、アリステロマイシンはメチル化サイクルを阻害し、抗ウイルス活性と抗がん活性など、さまざまな生物学的効果をもたらします .

類似の化合物:

- ネプラノシンA

- コフォルマイシン

- アデシペノール

比較: アリステロマイシンは、S-アデノシルホモシステインヒドロラーゼの特異的な阻害作用によって、炭素環ヌクレオシドの中で独特です . ネプラノシンAやコフォルマイシンもこの酵素を阻害しますが、アリステロマイシンの構造と生物活性は異なります . アデシペノールは、アリステロマイシンと構造的に類似した別の化合物ですが、生物活性は異なります .

アリステロマイシンの独自の特性と幅広い用途は、科学研究と潜在的な治療開発において貴重な化合物となっています。

類似化合物との比較

- Neplanocin A

- Coformycin

- Adecypenol

Comparison: Aristeromycin is unique among carbocyclic nucleosides due to its specific inhibition of S-adenosylhomocysteine hydrolase . While neplanocin A and coformycin also inhibit this enzyme, this compound’s structure and biological activities make it distinct . Adecypenol, another similar compound, shares structural similarities with this compound but has different biological activities .

This compound’s unique properties and wide range of applications make it a valuable compound in scientific research and potential therapeutic development.

生物活性

Aristeromycin is a carbocyclic nucleoside that has garnered significant attention due to its diverse biological activities, particularly in the fields of antiviral and anticancer research. This article provides a comprehensive overview of the biological activity of this compound, supported by case studies, research findings, and data tables.

Overview of this compound

This compound was first isolated from the fermentation broth of Streptomyces griseus and is structurally characterized as a carbocyclic analogue of adenosine. Its unique structure contributes to its pharmacological properties, making it a valuable compound in medicinal chemistry.

Antiviral Activity

This compound exhibits potent antiviral properties against various viruses, including:

- Human Immunodeficiency Virus (HIV)

- Hepatitis B Virus (HBV)

- Herpes Simplex Virus (HSV)

- Varicella-Zoster Virus (VZV)

- Influenza Virus

- Hepatitis C Virus (HCV)

The antiviral mechanism of this compound involves the inhibition of viral RNA-dependent RNA polymerase (RdRp) and the host cell's S-adenosyl-l-homocysteine (SAH) hydrolase. This dual-target approach enhances its effectiveness against RNA viruses.

Table 1: Antiviral Efficacy of this compound Derivatives

| Compound | Target Virus | EC50 (µM) | Inhibition Mechanism |

|---|---|---|---|

| 6′-Difluoro-aristeromycin | MERS-CoV | 0.2 | Inhibits RdRp and SAH hydrolase |

| 6′,6′-Difluoro-aristeromycin | SARS-CoV | 0.5 | Inhibits RdRp and SAH hydrolase |

| This compound | HIV | 1.5 | Inhibits viral replication |

The data shows that modified derivatives like 6′-difluoro-aristeromycin exhibit significantly lower EC50 values compared to unmodified this compound, indicating enhanced potency against viral replication .

Anticancer Activity

Research has also highlighted the potential anticancer properties of this compound. It has shown effectiveness in inhibiting the growth of various cancer cell lines through mechanisms that may involve the modulation of nucleoside metabolism and interference with DNA synthesis.

Table 2: Anticancer Activity of this compound

| Cancer Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 2.0 | Induces apoptosis via DNA damage |

| A549 | 3.5 | Inhibits cell cycle progression |

| MCF-7 | 1.8 | Disrupts mitochondrial function |

The anticancer activity is attributed to its ability to induce apoptosis and inhibit cell cycle progression in cancerous cells .

Case Study 1: MERS-CoV Inhibition

A study demonstrated that 6′-difluoro-aristeromycin effectively reduced MERS-CoV titers in vitro by more than 3 log10 when administered at concentrations above its EC50. This study utilized Vero cells and assessed the compound's activity through cytopathic effect reduction assays .

Case Study 2: HIV Replication

In clinical settings, this compound has been evaluated for its ability to inhibit HIV replication in human T lymphocytes. The results indicated a significant reduction in viral load, showcasing its potential as an antiviral agent in HIV treatment regimens .

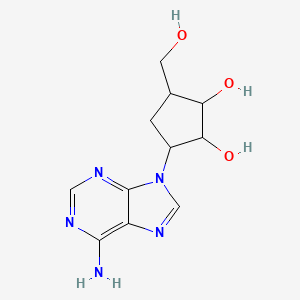

特性

IUPAC Name |

3-(6-aminopurin-9-yl)-5-(hydroxymethyl)cyclopentane-1,2-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N5O3/c12-10-7-11(14-3-13-10)16(4-15-7)6-1-5(2-17)8(18)9(6)19/h3-6,8-9,17-19H,1-2H2,(H2,12,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGRNVLGKAGREKS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C1N2C=NC3=C(N=CN=C32)N)O)O)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30940824 | |

| Record name | 3-(6-Amino-9H-purin-9-yl)-5-(hydroxymethyl)cyclopentane-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30940824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19186-33-5 | |

| Record name | aristeromycin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=103526 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-(6-Amino-9H-purin-9-yl)-5-(hydroxymethyl)cyclopentane-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30940824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。